molecular formula C19H17N3O3S2 B2684443 4-methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893980-95-5

4-methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2684443
CAS No.: 893980-95-5
M. Wt: 399.48
InChI Key: RXGQRZKLQZOKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene sulfonamide core substituted with a methoxy group at the para position and a 4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl moiety. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its role in modulating enzymes such as cyclooxygenase-2 (COX-2) and sirtuins (SIRTs) . The sulfonamide group enhances solubility and binding affinity to biological targets, while the methoxy substituent may influence electronic properties and metabolic stability.

Properties

IUPAC Name

4-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-13-12-26-19-20-18(11-22(13)19)14-3-5-15(6-4-14)21-27(23,24)17-9-7-16(25-2)8-10-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGQRZKLQZOKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole and thiazole rings, followed by their subsequent coupling with a benzene sulfonamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study highlighted the synthesis of imidazo[2,1-b][1,3]thiazole derivatives that demonstrated potent anticancer activity against pancreatic ductal adenocarcinoma cells . The presence of the methoxy group in the compound may enhance its lipophilicity and cellular uptake, potentially increasing its effectiveness as an anticancer agent.

Antimicrobial Activity

The compound's thiazole moiety has been associated with antimicrobial properties. Research has shown that thiazole derivatives can exhibit antibacterial activity against a range of pathogens. In particular, studies have reported that certain thiazole-based compounds possess superior antibacterial efficacy compared to traditional antibiotics like streptomycin and ampicillin . The presence of the methoxy group may contribute to improved interactions with bacterial targets.

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant effects. A study on related compounds demonstrated significant anticonvulsant activity in picrotoxin-induced convulsion models . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance anticonvulsant properties. Given the structural similarities, it is plausible that 4-methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide could exhibit similar effects.

Drug Development

The compound is being explored as a lead candidate for drug development due to its diverse biological activities. Its unique structure allows for modifications that could enhance potency and selectivity against specific disease targets. The ongoing research into thiazole-containing compounds suggests potential applications in treating multidrug-resistant infections and various cancers.

Combination Therapies

Given the rising issue of antibiotic resistance and cancer treatment challenges, there is potential for this compound to be used in combination therapies. Combining this compound with existing treatments may enhance therapeutic efficacy while reducing side effects.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Anticonvulsant ActivityDemonstrated significant anticonvulsant effects in animal models; structure modifications enhanced activity.
Anticancer ActivityInduced apoptosis in pancreatic cancer cells; potential as a lead compound for further development.
Antimicrobial EfficacyExhibited superior antibacterial activity compared to standard antibiotics; promising for drug-resistant infections.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole and thiazole rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Scaffolds
Compound Name Molecular Formula Key Substituents Biological Target Activity/IC₅₀ (μM) Reference ID
4-Methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide C₁₉H₁₆N₃O₃S₂ - 4-Methoxybenzene sulfonamide
- 3-Methylimidazo[2,1-b]thiazole-linked phenyl
Not explicitly stated (hypothesized: COX-2 or SIRT1) N/A N/A
SRT1720 C₂₅H₂₄ClN₇OS - Quinoxaline-2-carboxamide
- Piperazinylmethyl at C-3 of imidazo[2,1-b]thiazole
SIRT1 Agonist (EC₅₀ ~0.16 μM)
SRT2183 C₂₇H₂₄N₄O₂S - Naphthalene-2-carboxamide
- (3R)-3-Hydroxypyrrolidinylmethyl at C-3 of imidazo[2,1-b]thiazole
SIRT1 Agonist (EC₅₀ ~0.30 μM)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) C₁₂H₁₀N₂O₂S₂ - 4-(Methylsulfonyl)phenyl
- Unsubstituted imidazo[2,1-b]thiazole
COX-2 IC₅₀ = 0.12 μM
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) C₁₅H₁₇N₃O₂S₂ - N,N-Dimethylaminomethyl at C-5
- 4-(Methylsulfonyl)phenyl
COX-2 IC₅₀ = 0.08 μM

Key Observations :

  • Substituent Position and Activity : The 3-methyl group on the imidazo[2,1-b]thiazole in the target compound contrasts with SRT1720’s piperazinylmethyl group, which enhances SIRT1 binding via basic nitrogen interactions . Methyl groups may favor hydrophobic interactions but reduce solubility.
  • Sulfonamide vs. Carboxamide: The benzene sulfonamide in the target compound differs from the carboxamide linkers in SRT1720/SRT2183.
  • COX-2 vs. SIRT1 Selectivity : Compounds with methylsulfonylphenyl groups (e.g., 6a ) show high COX-2 inhibition due to sulfone-driven hydrophobic interactions with the enzyme’s side pocket . The target compound’s methoxy group may reduce COX-2 affinity compared to methylsulfonyl analogs.
Sulfonamide-Based Analogues
Compound Name Molecular Formula Key Features Biological Target Activity Reference ID
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S - Simple benzene sulfonamide
- 4-Methoxyphenyl
Antimicrobial Moderate activity
4-Methoxy-N-(4-((4-(trifluoromethyl)phenyl)sulfonamido)naphthalen-1-yl)benzene-sulfonamide C₂₄H₁₉F₃N₂O₅S₂ - Naphthalene core
- Trifluoromethylphenyl sulfonamide
Nrf2 pathway Activator (EC₅₀ not reported)

Key Observations :

  • Methoxy Group Impact : The methoxy substituent in the target compound and N-(4-methoxyphenyl)benzenesulfonamide may enhance metabolic stability via steric hindrance of oxidative enzymes .

Biological Activity

4-methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide, also known as G786-0558, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H17N3O3S2
  • Molecular Weight : 399.49 g/mol
  • LogP : 4.018 (indicating lipophilicity)
  • Water Solubility : LogSw -4.08 (suggesting low solubility in water)

These properties suggest that the compound may exhibit significant interactions with biological membranes, making it a candidate for various pharmacological applications.

Anticancer Activity

Research has indicated that compounds containing thiazole and sulfonamide moieties often demonstrate anticancer properties. The presence of the thiazole ring in G786-0558 suggests potential antitumor activity.

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. Thiazole derivatives have shown to interact with key proteins such as Bcl-2, which is critical in regulating apoptosis .

Antiviral Activity

There is emerging evidence that thiazole-containing compounds can exhibit antiviral properties. For instance, derivatives similar to G786-0558 have been evaluated for their ability to inhibit viral replication.

  • Case Study : A study on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against various viruses by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . This suggests that G786-0558 could be explored for similar antiviral applications.

Structure-Activity Relationship (SAR)

The structure of G786-0558 plays a crucial role in its biological activity. The methoxy group and the thiazole ring are essential for enhancing the compound's potency:

Functional Group Effect on Activity
Methoxy GroupIncreases lipophilicity and membrane permeability
Thiazole RingEssential for cytotoxic activity against cancer cells
Sulfonamide GroupMay contribute to the interaction with specific biological targets

Research Findings and Case Studies

  • Antitumor Efficacy : A study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . For example, compounds with similar structures showed IC50 values below 2 µg/mL against A-431 cells.
  • Antiviral Potential : In vitro studies have demonstrated that certain thiazole derivatives can inhibit HBV replication effectively. The mechanism involves modulating host cell factors that are crucial for viral life cycles .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies on related compounds suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Q. What statistical approaches are recommended for dose-response studies in anticancer assays?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Include positive controls (e.g., cisplatin) and validate results with ANOVA followed by post-hoc tests (e.g., Tukey’s). Replicate experiments in triplicate to minimize variability .

Q. How to design SAR studies for optimizing this compound’s selectivity?

  • Methodology : Synthesize derivatives with modifications at the methoxy or thiazole positions. Test analogs against target vs. off-target proteins (e.g., kinase panels). Use CoMFA or CoMSIA for 3D-QSAR modeling to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.